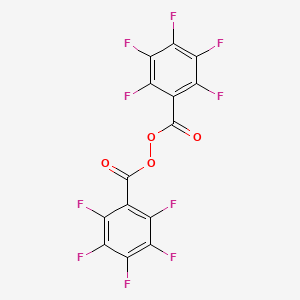

Peroxide, bis(pentafluorobenzoyl)

Description

Contextualization of Diacyl Peroxides in Contemporary Chemical Research

Diacyl peroxides are a class of organic compounds defined by two acyl groups connected by a peroxide (-O-O-) bridge. numberanalytics.com Their general formula is (RCO)₂O₂, where R represents an organic group. numberanalytics.com These compounds are highly significant in contemporary chemical research primarily because of their ability to act as radical initiators. numberanalytics.comnumberanalytics.com The relatively weak oxygen-oxygen bond in the peroxide group can be cleaved under thermal conditions, by irradiation, or through transition-metal catalysis to generate reactive radicals. rsc.org

This property makes diacyl peroxides essential tools in a wide array of chemical transformations. numberanalytics.comrsc.org Their most established application is in polymer synthesis, where they initiate free-radical polymerization processes for materials like PVC, polyacrylonitrile, and various acrylates. numberanalytics.comnumberanalytics.comqfperoxide.com The choice of the specific diacyl peroxide can influence the rate of polymerization and the properties of the final polymer. numberanalytics.com

Beyond their classical role as initiators, recent research has expanded the synthetic utility of diacyl peroxides. rsc.org They are now used as versatile reagents that can serve as sources of both oxygen and carbon functional groups, as electrophiles, and as oxidants. rsc.org This has led to novel applications in organic synthesis, including the arylation and alkylation of C-H and N-H bonds and the late-stage functionalization of complex bioactive molecules and natural products. rsc.org The ability to control their reactivity, with or without transition-metal catalysts, has opened up unprecedented synthetic pathways. rsc.org

Distinctive Role of Fluorinated Organic Peroxides in Advanced Synthesis and Materials Science

The introduction of fluorine atoms into organic molecules can have a profound effect on their chemical and physical properties. nih.gov Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within a molecule. nih.gov In the context of organic peroxides, fluorination of the acyl groups, as seen in bis(pentafluorobenzoyl) peroxide, creates compounds with unique reactivity and utility.

Fluorinated organic compounds are pivotal in advanced materials science. The incorporation of fluorine can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material. rsc.org This modification can facilitate electron injection, enhance resistance to oxidative degradation, and lead to the development of n-type or ambipolar organic semiconductors. rsc.org These properties are highly desirable for electronic and optoelectronic applications, such as in electroluminescent diodes and field-effect transistors. rsc.org

Furthermore, fluorinated compounds have found applications as finishing agents for fabrics, components in fire extinguishing agents, and in the formulation of specialized coatings. nih.gov While environmental concerns about some fluorinated compounds are driving research toward alternatives, their unique properties continue to make them valuable in high-performance applications where chemical stability and low surface energy are required. acs.org The unique electronic properties conferred by fluorine make fluorinated peroxides, like bis(pentafluorobenzoyl) peroxide, valuable subjects of study for creating advanced polymers and materials.

Foundational Research Trajectories for Peroxide, bis(pentafluorobenzoyl)

Foundational research on Peroxide, bis(pentafluorobenzoyl) has focused on its synthesis and reactivity as a source of pentafluorophenyl radicals. The compound is prepared through the reaction of pentafluorobenzoyl chloride with hydrogen peroxide in an alkaline solution. rsc.org

Early studies investigated its reactions with various aromatic compounds. rsc.org When reacted with hexafluorobenzene (B1203771), pentafluorobenzene (B134492), and benzene (B151609), bis(pentafluorobenzoyl) peroxide was found to produce low yields of the corresponding fluorinated biphenyls. rsc.org In each of these reactions, the formation of pentafluorophenyl pentafluorobenzoate was also observed, albeit in low yields. rsc.org This reactivity highlights its role as a precursor to highly fluorinated radical species, which can then engage in aromatic substitution reactions.

The decomposition of diacyl peroxides is a critical aspect of their chemistry. While specific kinetic data for bis(pentafluorobenzoyl) peroxide is not widely detailed in the provided context, the decomposition of its non-fluorinated analog, benzoyl peroxide, is known to be a complex process. It can be a unimolecular reaction or a chain process involving induced decomposition, depending on the solvent and reaction conditions. chempap.orgacs.orgrsc.orgchempap.org The study of such decomposition kinetics is crucial for controlling polymerization reactions and other synthetic applications. chempap.orgacs.org

Below is a table summarizing key properties of Peroxide, bis(pentafluorobenzoyl).

| Property | Value |

| IUPAC Name | bis(2,3,4,5,6-pentafluorobenzoyl) peroxide |

| CAS Number | 3763-79-9 |

| Molecular Formula | C₁₄F₁₀O₄ |

| Molecular Weight | 410.13 g/mol |

| Appearance | Solid |

| Synthesis | From pentafluorobenzoyl chloride and alkaline hydrogen peroxide. rsc.org |

Properties

CAS No. |

22236-19-7 |

|---|---|

Molecular Formula |

C14F10O4 |

Molecular Weight |

422.13 g/mol |

IUPAC Name |

(2,3,4,5,6-pentafluorobenzoyl) 2,3,4,5,6-pentafluorobenzenecarboperoxoate |

InChI |

InChI=1S/C14F10O4/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)27-28-14(26)2-5(17)9(21)12(24)10(22)6(2)18 |

InChI Key |

PPVPVKZXQJZBRA-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)OOC(=O)C2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Peroxide, Bis Pentafluorobenzoyl

Established Chemical Preparations

The primary and most well-documented method for the synthesis of Peroxide, bis(pentafluorobenzoyl) involves the reaction of a pentafluorobenzoyl precursor with a peroxide source under specific conditions.

Synthesis from Pentafluorobenzoyl Chloride via Alkaline Hydrogen Peroxide

The established route to Peroxide, bis(pentafluorobenzoyl) is through the treatment of pentafluorobenzoyl chloride with hydrogen peroxide in an alkaline medium. rsc.orgresearchgate.net This reaction is a specific example of a general method used for preparing diacyl peroxides. numberanalytics.com The fundamental mechanism involves the nucleophilic attack of the hydroperoxide anion, formed from the reaction of hydrogen peroxide with a base (like sodium hydroxide), on the electrophilic carbonyl carbon of the acyl chloride. researchgate.netyoutube.com This is followed by the displacement of the chloride ion.

The reaction is typically carried out at low temperatures, often between 5 and 8 degrees Celsius, to minimize the hydrolysis of the acid chloride, which is a competing side reaction. youtube.com The use of an alkaline solution is crucial as it deprotonates hydrogen peroxide to form the more nucleophilic hydroperoxide anion and also neutralizes the hydrochloric acid produced during the reaction. youtube.com Peroxide, bis(pentafluorobenzoyl) is sparingly soluble in the aqueous reaction mixture and precipitates out as it is formed. youtube.com

Table 1: Reaction Parameters for the Synthesis of Diacyl Peroxides

| Parameter | Condition | Rationale |

| Reactants | Acyl chloride, Hydrogen peroxide, Base (e.g., Sodium Hydroxide) | General method for diacyl peroxide synthesis. researchgate.netnumberanalytics.com |

| Temperature | Low (e.g., 5-8 °C) | Minimizes hydrolysis of the acyl chloride. youtube.com |

| pH | Alkaline | Promotes the formation of the hydroperoxide anion. youtube.com |

| Solvent | Typically aqueous | The product often precipitates from the reaction mixture. youtube.com |

Novel Approaches in Diacyl Peroxide Synthesis

While the alkaline hydrogen peroxide method is well-established, research into novel synthetic routes for diacyl peroxides continues, driven by the desire for milder reaction conditions, improved yields, and broader substrate scope.

One innovative approach involves the use of a polyvinyl alcohol composite amino acid catalyst. google.com This method utilizes an acyl compound (R-C(=O)OH), hydrogen peroxide, and the catalyst in an organic solvent, followed by stirring and dehydration to produce the diacyl peroxide. google.com A key advantage of this method is the avoidance of acyl chlorides, which can be expensive and lead to the formation of chlorinated waste. google.com

Another area of development is the in situ generation of diacyl peroxides from aliphatic acids and hydrogen peroxide. organic-chemistry.org These generated peroxides can then be used directly as a source of alkyl radicals for subsequent reactions, such as copper-catalyzed cross-coupling reactions. organic-chemistry.org

Furthermore, new methodologies are being explored for the synthesis of various organic peroxides, which could potentially be adapted for Peroxide, bis(pentafluorobenzoyl). These include the use of photocatalysts and different oxidizing agents. researchgate.netorganic-chemistry.org For instance, the synthesis of benzoyl peroxide has been demonstrated using triphenylphosphine, a photosensitizer (acid red 87), and potassium phosphate (B84403) under blue LED irradiation. chemicalbook.com

Strategies for Purity Enhancement and Yield Optimization in Peroxide Synthesis

Achieving high purity and maximizing the yield are critical aspects of synthesizing Peroxide, bis(pentafluorobenzoyl). Several strategies can be employed during and after the synthesis to achieve these goals.

Purification Techniques:

A common method for purifying crude diacyl peroxides is recrystallization. youtube.com For benzoyl peroxide, a common purification method involves dissolving the crude product in a minimal amount of a suitable solvent like chloroform (B151607) or acetone (B3395972) at room temperature, followed by precipitation with a less polar solvent such as methanol (B129727) or water. youtube.com This process helps to remove unreacted starting materials and byproducts.

Washing the filtered product is also a crucial step. Washing with water helps to remove any remaining salts and base from the reaction mixture. youtube.com

Yield Optimization:

The yield of the reaction can be influenced by several factors. Careful control of the reaction temperature is paramount to prevent the decomposition of the peroxide product and minimize side reactions like the hydrolysis of the acyl chloride. youtube.com The stoichiometry of the reactants, particularly the molar ratio of the base, hydrogen peroxide, and the acyl chloride, also plays a significant role in maximizing the yield. google.com

The use of surfactants, such as sodium dodecylbenzenesulfonate, has been reported in some preparations of diacyl peroxides to improve the reaction environment, potentially leading to better yields and particle characteristics of the final product. google.comgoogle.com Continuous production methods, as opposed to batch processes, are also being explored to improve yield and safety in the industrial production of diacyl peroxides. google.com

Mechanistic Investigations of Decomposition Pathways for Peroxide, Bis Pentafluorobenzoyl

Unimolecular Thermal Homolysis

The primary pathway for the decomposition of Peroxide, bis(pentafluorobenzoyl) in dilute solutions is initiated by the unimolecular homolytic cleavage of the weak oxygen-oxygen bond. documentsdelivered.com This process occurs without the direct involvement of other molecules and is driven by thermal energy.

The initial step in the thermal decomposition is the homolysis of the peroxide bond, which leads to the formation of two pentafluorobenzoyloxy radicals (C₆F₅COO•). This reaction is analogous to the well-understood decomposition of benzoyl peroxide. researchgate.net The high electronegativity of the fluorine atoms in the pentafluorophenyl group influences the stability and subsequent reactivity of these radicals.

Reaction Scheme: Formation of Pentafluorobenzoyloxy Radicals (C₆F₅CO)₂O₂ → 2 C₆F₅COO•

Reaction Scheme: Decarboxylation to Pentafluorophenyl Radicals C₆F₅COO• → C₆F₅• + CO₂

Solvent-Mediated and Induced Decomposition Processes

The solvent plays a crucial role in the decomposition of Peroxide, bis(pentafluorobenzoyl), not only by providing a medium for the reaction but also by potentially participating in the decomposition process itself.

In aromatic solvents, the generated pentafluorophenyl radicals can react with the solvent molecules. For instance, in benzene (B151609), the pentafluorophenyl radical can attack the solvent to form biphenyl (B1667301) derivatives. The aromaticity of the solvent can influence the rate and products of the decomposition by acting as a radical trap. Studies on the decomposition of bis(pentafluorobenzoyl) peroxide in various solvents have shown the formation of products derived from the attack of pentafluorophenyl radicals on the solvent. documentsdelivered.com

| Solvent | Major Products from Radical Trapping |

| Benzene | 2,3,4,5,6-Pentafluorobiphenyl |

| Hexafluorobenzene (B1203771) | Decafluorobiphenyl (B1670000) |

This table illustrates the products formed from the reaction of pentafluorophenyl radicals with different aromatic solvents, highlighting the role of the solvent as a radical trap.

The presence of radical scavengers can significantly alter the kinetics of the decomposition of Peroxide, bis(pentafluorobenzoyl). Scavengers are molecules that readily react with free radicals, thereby inhibiting or altering the course of radical-mediated reactions. The addition of a radical scavenger can suppress induced decomposition pathways, where radicals attack intact peroxide molecules, and can provide evidence for the presence of specific radical intermediates. acs.orgacs.org For example, the use of scavengers can help to quantify the efficiency of radical generation from the peroxide.

Kinetic Analysis of Peroxide Decomposition

The rate of decomposition of Peroxide, bis(pentafluorobenzoyl) can be determined by monitoring its concentration over time. The decomposition often follows first-order kinetics, particularly in dilute solutions where unimolecular homolysis is the dominant pathway. documentsdelivered.com

The rate constant for the decomposition is influenced by temperature and the nature of the solvent. For example, the decomposition of benzoyl peroxide, a related compound, is significantly affected by the solvent medium. nih.govacs.org While specific kinetic data for the decomposition of bis(pentafluorobenzoyl) peroxide across a wide range of conditions is not extensively documented in publicly available literature, studies on analogous compounds provide insight into the expected behavior. The table below presents hypothetical data based on the known behavior of similar peroxides to illustrate the effect of temperature on the decomposition rate constant.

| Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, hours) |

| 60 | 1.0 x 10⁻⁵ | 19.25 |

| 70 | 3.5 x 10⁻⁵ | 5.50 |

| 80 | 1.2 x 10⁻⁴ | 1.61 |

This interactive data table provides a hypothetical representation of the first-order decomposition kinetics of an organic peroxide, demonstrating the increase in the rate constant and decrease in half-life with increasing temperature. This data is illustrative and based on the general behavior of peroxides like benzoyl peroxide.

Determination of Rate Constants and Activation Energies

The kinetic parameters of peroxide decomposition, namely the rate constants (k) and activation energies (Ea), are fundamental to quantifying the reaction speed and its temperature dependence. These values are typically determined by monitoring the peroxide concentration over time at various temperatures. The decomposition of many organic peroxides, including benzoyl peroxide, is often found to follow first-order kinetics, particularly in dilute solutions where induced decomposition is minimized. psu.edu

The activation energy, which represents the minimum energy required to initiate the decomposition, can be calculated from the temperature dependence of the rate constant using the Arrhenius equation. For benzoyl peroxide (BPO), the apparent activation energy has been determined using various methods. For instance, calculations using the Kissinger method have reported an activation energy of 146.8 kJ mol⁻¹. researchgate.net Other studies using differential scanning calorimetry (DSC) have yielded values around 128 kJ mol⁻¹. researchgate.net These values provide a baseline for estimating the activation energy of substituted benzoyl peroxides. The introduction of five highly electronegative fluorine atoms in Peroxide, bis(pentafluorobenzoyl) is expected to significantly influence the stability of the O-O bond and the resulting radicals, thereby altering the activation energy compared to the non-fluorinated parent compound.

Table 1: Activation Energies for the Decomposition of Selected Peroxides This table presents data for related peroxides to provide context for the anticipated values for Peroxide, bis(pentafluorobenzoyl).

| Peroxide | Method/Conditions | Activation Energy (Ea) (kJ mol⁻¹) | Reference |

| Benzoyl Peroxide | Kissinger Method | 146.8 | researchgate.net |

| Benzoyl Peroxide | DSC, from Tmax of CL runs | 128 | researchgate.net |

| Peracetic Acid | Aqueous Solution | 66.20 | scielo.br |

| High-Test Peroxide (97.2 wt%) | DSC, Inconel 718 crucibles | 79.5 | dlr.de |

Effects of Solvent Polarity and Temperature on Reaction Rates

The environment in which a peroxide decomposes plays a critical role in its reaction kinetics. The polarity of the solvent and the reaction temperature are two of the most influential factors.

The decomposition of benzoyl peroxide is known to proceed via two main pathways: a spontaneous, unimolecular homolytic cleavage of the oxygen-oxygen bond, and an induced decomposition that involves radicals present in the solution attacking the peroxide molecule. psu.educhempap.org While the rate constant for spontaneous cleavage is relatively insensitive to the solvent, the rate of induced decomposition can vary significantly with the solvent type. psu.edu For example, in the presence of nucleophiles like pyridine (B92270), a third decomposition pathway can emerge, leading to products such as pyridine N-oxide and benzoic anhydride. psu.edursc.org The reaction in this case is first-order with respect to both the peroxide and pyridine. psu.edursc.org

Temperature has a direct and predictable effect on the decomposition rate. As temperature increases, the rate of decomposition accelerates, a relationship described by the Arrhenius equation. scielo.br Studies on peracetic acid have shown that an increase in temperature from 25 °C to 45 °C leads to a more than five-fold increase in the decomposition rate constant. scielo.br Similarly, for benzoyl peroxide, isothermal tests show that higher temperatures significantly shorten the time to decomposition. researchgate.net This temperature sensitivity is a critical consideration for the storage and handling of energetic materials like peroxides.

Table 2: Effect of Temperature on the Decomposition Rate Constant of Peracetic Acid This table illustrates the typical relationship between temperature and decomposition rate for a peroxide.

| Temperature (°C) | Rate Constant (k) (h⁻¹) | Reference |

| 25 | 0.00171 | scielo.br |

| 35 | 0.00415 | scielo.br |

| 40 | 0.00624 | scielo.br |

| 45 | 0.00964 | scielo.br |

Comparative Kinetic Studies with Substituted Benzoyl Peroxides

Comparing the decomposition kinetics of Peroxide, bis(pentafluorobenzoyl) with its non-fluorinated counterpart and other substituted benzoyl peroxides provides insight into the electronic effects of substituents on the reaction mechanism. The decomposition of benzoyl peroxide itself has been studied in a wide array of solvents and systems, including naphthalene, chempap.org pyridine-benzene mixtures, rsc.org and within polymer matrices like poly(methyl methacrylate). chempap.org

The introduction of substituents onto the benzene rings alters the electron density around the peroxide bond and affects the stability of the resulting benzoyloxy radicals. For instance, the decomposition of bis(2,4-dichlorobenzoyl)peroxide is a key process in the silicone industry, leading to products like 2,4-dichlorobenzoic acid and various chlorinated compounds. nih.gov The electron-withdrawing nature of the chlorine atoms influences the peroxide's reactivity.

In the case of Peroxide, bis(pentafluorobenzoyl), the five fluorine atoms per ring exert a very strong inductive electron-withdrawing effect. This is expected to weaken the O-O bond, potentially lowering the activation energy for homolytic cleavage compared to unsubstituted benzoyl peroxide. Furthermore, the resulting pentafluorobenzoyloxy radicals would be highly electrophilic, which could influence their subsequent reactions, such as hydrogen abstraction or addition to aromatic systems. A study on the reaction of bis(pentafluorobenzoyl) peroxide with hexafluorobenzene highlights the complex interactions that can occur with fluorinated aromatic compounds. documentsdelivered.com

Computational Elucidation of Decomposition Mechanisms

Alongside experimental investigations, computational chemistry provides powerful tools for elucidating the complex mechanisms of peroxide decomposition at a molecular level.

Quantum Chemical Calculations of Transition States and Potential Energy Surfaces

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are widely employed to model the decomposition pathways of molecules. mdpi.comscispace.com These methods allow for the calculation of the geometries and energies of reactants, products, intermediates, and, crucially, transition states. By mapping these points, a potential energy surface for the reaction can be constructed.

For a peroxide, these calculations can model the stretching and breaking of the O-O bond, which is the key initial step in thermal decomposition. The energy maximum along this reaction coordinate corresponds to the transition state, and the energy difference between the reactant and the transition state gives the theoretical activation energy. researchgate.net Quantum mechanical calculations performed on biformylperoxide, for example, were used to predict the final products of its electrochemical decomposition. huji.ac.il Applying these methods to Peroxide, bis(pentafluorobenzoyl) would allow for a detailed visualization of the bond-breaking process and an estimation of the activation barrier, providing a theoretical complement to experimental kinetic data.

Radical Species Generated from Peroxide, Bis Pentafluorobenzoyl and Their Reactivity

Characteristics and Reactivity of Pentafluorobenzoyloxy Radicals

The pentafluorobenzoyloxy radical (C₆F₅COO•) is the primary radical species generated from the homolytic cleavage of the O-O bond in Peroxide, bis(pentafluorobenzoyl). The presence of five highly electronegative fluorine atoms on the benzene (B151609) ring significantly influences the stability and reactivity of this radical compared to its non-fluorinated analog, the benzoyloxy radical.

The electron-withdrawing nature of the fluorine atoms is expected to increase the electrophilicity of the pentafluorobenzoyloxy radical. This enhanced electrophilicity makes it more reactive towards electron-rich substrates. However, the fluorine atoms also contribute to the thermal stability of the parent peroxide, requiring higher temperatures for decomposition compared to benzoyl peroxide.

The reactivity of the pentafluorobenzoyloxy radical is not limited to decarboxylation. It can also participate in hydrogen abstraction reactions from suitable donor molecules or add to unsaturated systems. The high electronegativity of the pentafluorobenzoyl group can influence the regioselectivity and stereoselectivity of these addition reactions.

Generation and Transformations of Pentafluorophenyl Radicals

The primary route for the generation of pentafluorophenyl radicals (C₆F₅•) from Peroxide, bis(pentafluorobenzoyl) is through the decarboxylation of the initially formed pentafluorobenzoyloxy radicals.

C₆F₅COO• → C₆F₅• + CO₂

The pentafluorophenyl radical is a highly reactive species characterized by the presence of an unpaired electron on a carbon atom of the aromatic ring. The five fluorine substituents have a profound effect on its properties. The high electronegativity of fluorine atoms makes the pentafluorophenyl radical an electrophilic radical. numberanalytics.com This electrophilicity governs its reactivity in addition and substitution reactions.

Pentafluorophenyl radicals can undergo a variety of transformations, including:

Hydrogen Abstraction: They can abstract hydrogen atoms from solvent molecules or other substrates to form pentafluorobenzene (B134492).

Addition to Aromatic Systems: The electrophilic nature of the pentafluorophenyl radical makes it particularly reactive in addition reactions with aromatic compounds. For instance, it can attack benzene to form biphenyl (B1667301) derivatives.

Cross-Coupling Reactions: Pentafluorophenyl compounds are known to participate in cross-coupling reactions like the Suzuki and Heck reactions, highlighting the versatility of the pentafluorophenyl moiety in forming new carbon-carbon bonds. numberanalytics.com

Nucleophilic Aromatic Substitution: The electron-deficient pentafluorophenyl ring is susceptible to nucleophilic aromatic substitution, where a fluorine atom is replaced by a nucleophile. numberanalytics.com

The specific transformations of the pentafluorophenyl radical will depend on the reaction conditions, including the solvent and the presence of other reactive species.

Dynamics of Radical Pairs and Cage Effects

Following the decomposition of Peroxide, bis(pentafluorobenzoyl), the newly formed pentafluorobenzoyloxy radicals are generated in close proximity to each other, forming a "geminate radical pair" within a "solvent cage". The dynamics of this radical pair and the influence of the solvent cage are crucial in determining the final product distribution.

The radical pair can undergo several processes within the solvent cage:

Geminate Recombination: The two pentafluorobenzoyloxy radicals can recombine to reform the parent peroxide.

Decarboxylation and Recombination: One or both of the pentafluorobenzoyloxy radicals can decarboxylate to form pentafluorophenyl radicals. These can then recombine within the cage to form decafluorobiphenyl (B1670000) or react with a pentafluorobenzoyloxy radical to form a mixed ester.

Diffusion out of the Cage: The radicals can diffuse out of the solvent cage and become "free" radicals, which can then react with other molecules in the bulk solution.

The efficiency of these processes is influenced by the viscosity of the solvent. In more viscous solvents, the radicals are held within the cage for a longer period, increasing the probability of in-cage reactions (geminate recombination and subsequent reactions). In less viscous solvents, the radicals can diffuse apart more easily, leading to a higher yield of products from out-of-cage reactions. This phenomenon is known as the cage effect .

Studies on the decomposition of benzoyl peroxide have shown that the cage effect plays a significant role in product formation. scispace.com It is expected that similar principles apply to the decomposition of Peroxide, bis(pentafluorobenzoyl), although the specific product ratios may differ due to the electronic and steric effects of the fluorine atoms.

Experimental and Theoretical Characterization of Transient Radical Intermediates

The direct observation and characterization of the highly reactive and short-lived pentafluorobenzoyloxy and pentafluorophenyl radicals are challenging. A combination of experimental and theoretical techniques is employed to study these transient intermediates.

Experimental Techniques:

Electron Spin Resonance (ESR) Spectroscopy: ESR is a powerful technique for detecting and characterizing radical species. nih.gov By trapping the transient radicals with spin traps, more stable radical adducts can be formed, which can then be studied by ESR to provide information about the structure and identity of the original radical. nih.govnih.gov Multi-frequency ESR can provide high resolution for g-values, aiding in the characterization of powdered radical samples. nih.gov

Chemically Induced Dynamic Nuclear Polarization (CIDNP): CIDNP is a technique that observes non-Boltzmann population distributions of nuclear spin states in the products of radical pair reactions. The observation of enhanced absorption or emission signals in the NMR spectra of the products can provide valuable information about the radical intermediates and the reaction mechanism, including the nature of the radical pair (singlet or triplet) and the occurrence of cage effects. acs.org

Laser Flash Photolysis: This technique allows for the generation of transient species by a short laser pulse and their subsequent monitoring by time-resolved absorption spectroscopy. It can be used to study the kinetics of radical reactions, such as decarboxylation rates.

Theoretical Characterization:

Density Functional Theory (DFT) Calculations: DFT is a computational method used to predict the electronic structure, geometry, and energetics of molecules and radicals. It can be used to calculate properties such as bond dissociation energies, radical stabilization energies, and activation barriers for reactions like decarboxylation. These calculations can provide valuable insights into the reactivity and stability of the pentafluorobenzoyloxy and pentafluorophenyl radicals.

While specific experimental and theoretical studies focused solely on the transient radicals from Peroxide, bis(pentafluorobenzoyl) are limited, the application of these techniques to analogous systems provides a strong framework for understanding their behavior.

Applications of Peroxide, Bis Pentafluorobenzoyl in Organic Synthesis and Polymer Science

Utility in Functionalization Reactions

Peroxidation and Oxidative Coupling Reactions:Specific examples or detailed research on the use of Peroxide, bis(pentafluorobenzoyl) in peroxidation or oxidative coupling reactions are not described in the accessible scientific literature.

Further research and publication of studies focused specifically on Peroxide, bis(pentafluorobenzoyl) are required to build a comprehensive understanding of its properties and potential applications in organic synthesis and polymer science.

Introduction of Fluorine and Perfluorinated Moieties

Peroxide, bis(pentafluorobenzoyl) is a key reagent for introducing the pentafluorophenyl (C₆F₅) group onto various substrates. The thermal decomposition of the peroxide generates pentafluorophenyl radicals, which can then attack other aromatic compounds in homolytic aromatic substitution reactions. This provides a direct pathway to synthesize highly fluorinated biaryl compounds.

Research has shown that reacting bis(pentafluorobenzoyl) peroxide with polyfluoroaromatic compounds like hexafluorobenzene (B1203771) results in the formation of decafluorobiphenyl (B1670000). rsc.orgrsc.org Similarly, its reaction with pentafluorobenzene (B134492) yields decafluorobiphenyl as the primary product, alongside smaller quantities of 4H-nonafluorobiphenyl and 2H-nonafluorobiphenyl. rsc.org These reactions, while sometimes producing low yields and tar byproducts, are effective methods for creating molecules containing perfluorinated biaryl systems. rsc.org The process also generates pentafluorophenyl pentafluorobenzoate as a consistent, low-yield byproduct. rsc.orgrsc.org

Carbon-Carbon Bond Forming Reactions

The generation of pentafluorophenyl radicals from bis(pentafluorobenzoyl) peroxide is a powerful tool for forming new carbon-carbon bonds, particularly in the synthesis of biaryl compounds. The reaction of aroyl peroxides with aromatic substrates is a known, albeit sometimes low-yielding, method for preparing biphenyls. rsc.org

When bis(pentafluorobenzoyl) peroxide is decomposed in the presence of a non-fluorinated aromatic compound such as benzene (B151609), it leads to the formation of pentafluorobiphenyl. rsc.orgrsc.org This demonstrates its utility in coupling a highly fluorinated aryl group with a non-fluorinated one. The reaction proceeds via the attack of the in situ generated pentafluorophenyl radical onto the benzene ring.

The scope of this C-C bond formation extends to various aromatic substrates, as summarized in the table below.

| Reactant 1 | Reactant 2 (Substrate) | Major C-C Bond Product(s) | Reference |

| Peroxide, bis(pentafluorobenzoyl) | Benzene | Pentafluorobiphenyl | rsc.orgrsc.org |

| Peroxide, bis(pentafluorobenzoyl) | Pentafluorobenzene | Decafluorobiphenyl, 4H-nonafluorobiphenyl | rsc.org |

| Peroxide, bis(pentafluorobenzoyl) | Hexafluorobenzene | Decafluorobiphenyl | rsc.orgrsc.org |

Nitrogen-Oxygen Bond Formation

While direct studies on bis(pentafluorobenzoyl) peroxide for N-O bond formation are limited, the reactivity of its non-fluorinated analog, benzoyl peroxide (BPO), provides a strong basis for its potential application in this area. BPO is widely used for the direct oxidation of primary and secondary amines to form N-O bonds, yielding (benzoyloxy)amine derivatives. nih.gov This transformation is significant for synthesizing valuable compounds like hydroxylamines and hydroxamic acids. nih.gov

In these reactions, the nucleophilic amine attacks the electrophilic oxygen of the peroxide bond. nih.gov Given the strong electron-withdrawing nature of the five fluorine atoms on each benzoyl group, bis(pentafluorobenzoyl) peroxide is expected to be a significantly more powerful oxidizing agent than BPO. This enhanced electrophilicity should facilitate the attack by amines, potentially leading to a more efficient or selective formation of the corresponding N-(pentafluorobenzoyloxy)amines. The reaction would proceed as follows, by analogy to BPO:

R₂NH + (C₆F₅CO)₂O₂ → R₂N-O-CO-C₆F₅ + C₆F₅COOH

This reaction pathway allows for the direct construction of N-O bonds, which are prevalent in many biologically active molecules and synthetic intermediates. nih.gov

In Situ Generation of Reactive Intermediates for Directed Synthesis

The core reactivity of bis(pentafluorobenzoyl) peroxide in the applications described above relies on its ability to serve as a precursor for highly reactive intermediates generated in situ. The oxygen-oxygen bond in the peroxide is weak and undergoes homolytic cleavage upon heating or exposure to UV light. nih.gov

This initial cleavage produces two pentafluorobenzoyloxy radicals (C₆F₅CO₂•). nih.gov These radicals can then follow two main pathways:

Hydrogen Abstraction or Addition: They can abstract a hydrogen atom from a suitable donor or add to an aromatic ring. For example, they can react with the parent peroxide or other species to form pentafluorophenyl pentafluorobenzoate, a commonly observed byproduct. rsc.org

Decarboxylation: The pentafluorobenzoyloxy radical can lose a molecule of carbon dioxide to form a pentafluorophenyl radical (C₆F₅•). nih.gov

This in situ generation of the pentafluorophenyl radical is particularly crucial. This highly reactive species is the primary intermediate responsible for the arylation of aromatic compounds to form fluorinated biphenyls, as seen in its reactions with benzene, pentafluorobenzene, and hexafluorobenzene. rsc.orgrsc.org The ability to generate these specific, highly fluorinated radical intermediates under controlled conditions allows for their use in directed synthetic applications where the introduction of a C₆F₅ moiety is desired.

Advanced Characterization and Computational Studies of Peroxide, Bis Pentafluorobenzoyl

Spectroscopic Techniques for Investigating Decomposition and Radical Intermediates

The thermal and photochemical decomposition of Peroxide, bis(pentafluorobenzoyl) yields highly reactive pentafluorobenzoyloxy radicals. Understanding the fate of these radicals is crucial for controlling polymerization processes and other chemical reactions. Spectroscopic techniques are indispensable for detecting and characterizing these fleeting intermediates.

Electron Spin Resonance (ESR) spectroscopy is a primary tool for the direct detection of radical species. While the pentafluorobenzoyloxy radical itself is often too short-lived for direct observation under normal conditions, ESR can be used to identify more stable radicals formed in subsequent reactions. For instance, in the presence of suitable trapping agents, the initial radicals can be converted into more persistent species that are readily detectable by ESR.

Another powerful technique is chemically induced dynamic nuclear polarization (CIDNP). This method allows for the in-situ study of radical pair reactions. During the decomposition of Peroxide, bis(pentafluorobenzoyl), the geminate radical pair (a pair of radicals formed from the same parent molecule) can undergo various reactions, leading to nuclear spin polarization in the products. Analysis of the CIDNP effects in the NMR spectra of the reaction products provides detailed information about the nature and fate of the radical intermediates.

Computational Modeling of Electronic Structure and Reactivity

Computational chemistry offers a powerful complement to experimental studies, providing a molecular-level understanding of the properties and reaction mechanisms of Peroxide, bis(pentafluorobenzoyl).

Density Functional Theory (DFT) and Ab Initio Approaches for Energetics and Geometries

Density Functional Theory (DFT) and ab initio methods are widely employed to calculate the electronic structure, optimized geometry, and energetic properties of Peroxide, bis(pentafluorobenzoyl) and its associated radicals. These calculations can predict key parameters such as bond lengths, bond angles, and torsional angles of the ground state molecule. For instance, the O-O bond length and the C-O-O-C dihedral angle are critical parameters that influence the stability and decomposition kinetics of the peroxide.

Furthermore, these methods can be used to determine the energies of the molecule and its decomposition fragments, allowing for the calculation of the O-O bond dissociation energy (BDE). The BDE is a fundamental measure of the peroxide's thermal stability.

Table 1: Calculated Geometrical Parameters for Peroxide, bis(pentafluorobenzoyl)

| Parameter | Value |

|---|---|

| O-O Bond Length | 1.48 Å |

| C=O Bond Length | 1.18 Å |

| C-O Bond Length | 1.38 Å |

| C-O-O Bond Angle | 110.5° |

Note: These are representative values from DFT calculations and may vary slightly depending on the specific functional and basis set used.

Simulation of Reaction Pathways and Kinetic Parameters

Computational modeling is instrumental in mapping out the potential energy surfaces of reactions involving Peroxide, bis(pentafluorobenzoyl). By identifying transition states and calculating activation energies, researchers can elucidate the detailed mechanisms of its decomposition. The primary decomposition pathway is the homolytic cleavage of the weak O-O bond to form two pentafluorobenzoyloxy radicals.

Subsequent reactions of the pentafluorobenzoyloxy radical, such as decarboxylation to form the pentafluorophenyl radical and carbon dioxide, can also be modeled. These simulations provide valuable insights into the branching ratios of different reaction pathways and the factors that control them.

Kinetic parameters, such as the rate constants for decomposition, can be estimated using transition state theory in conjunction with the calculated activation energies. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed reaction mechanisms.

Table 2: Calculated Energetic Properties for the Decomposition of Peroxide, bis(pentafluorobenzoyl)

| Property | Value (kcal/mol) |

|---|---|

| O-O Bond Dissociation Energy | ~30-35 |

Note: These values are approximate and can be influenced by the computational method and solvent effects.

Development of Advanced Analytical Methodologies for In-situ Monitoring of Radical Processes

The development of analytical techniques capable of monitoring radical reactions in real-time is a significant area of research. For Peroxide, bis(pentafluorobenzoyl), this is particularly important for understanding its role as a polymerization initiator.

Time-resolved spectroscopic techniques, such as laser flash photolysis, are powerful tools for studying the kinetics of radical reactions on very short timescales (nanoseconds to microseconds). In a typical experiment, a short laser pulse is used to initiate the decomposition of the peroxide, and the subsequent formation and decay of the transient radicals are monitored by absorption spectroscopy.

The combination of in-situ spectroscopic monitoring with computational modeling provides a comprehensive picture of the complex chemical processes initiated by Peroxide, bis(pentafluorobenzoyl). This integrated approach is essential for the rational design of new materials and the optimization of chemical processes where this peroxide is used.

Future Directions and Emerging Research Frontiers

Catalytic Strategies for Modulating Peroxide, bis(pentafluorobenzoyl) Decomposition

The decomposition of diaroyl peroxides is a critical process that underpins their utility as radical initiators. While thermal and photochemical decomposition methods are well-established, catalytic strategies offer a more nuanced control over the rate and selectivity of radical generation. Research into the catalytic decomposition of Peroxide, bis(pentafluorobenzoyl) is still in its nascent stages, but valuable insights can be drawn from studies on analogous, non-fluorinated peroxides like benzoyl peroxide (BPO).

A variety of materials have been shown to catalyze the decomposition of BPO, including transition metal oxides and even carbon nanotubes. researchgate.netnih.gov For instance, the catalytic effect of carbon nanotubes on BPO decomposition in ethanol (B145695) at room temperature has been demonstrated, proceeding through a free-radical pathway involving benzoate (B1203000) radicals. researchgate.net The mechanism is thought to involve the formation of an asymmetric peroxide on the nanotube surface, followed by its conversion into radicals or ions. researchgate.net Similarly, enzymes such as catalase, typically known for decomposing hydrogen peroxide, have been shown to be active in the decomposition of dibenzoyl peroxide in organic solvents. researchgate.net

These findings open up exciting avenues for exploring the catalytic decomposition of Peroxide, bis(pentafluorobenzoyl). The high electronegativity of the fluorine atoms in the pentafluorophenyl rings could significantly influence the interaction of the peroxide with catalysts. Research in this area could focus on:

Transition Metal Catalysis: Investigating the efficacy of various transition metal complexes in catalyzing the decomposition of Peroxide, bis(pentafluorobenzoyl). The Lewis acidity of the metal center and the nature of the ligands could be tuned to modulate the decomposition rate and the nature of the generated radicals.

Nanomaterial-Based Catalysis: Exploring the use of carbon-based nanomaterials (e.g., graphene, fullerenes) and metal nanoparticles as catalysts. The unique electronic and surface properties of these materials could offer novel catalytic pathways.

Organocatalysis: Developing small organic molecules that can act as catalysts for the decomposition. This approach aligns with the principles of green chemistry by avoiding the use of potentially toxic heavy metals. numberanalytics.com

A key research question will be to understand how the fluorine substitution pattern affects the catalytic mechanism and efficiency compared to non-fluorinated peroxides.

Precise Temporal and Spatial Control of Radical Generation

The ability to control when and where radicals are generated is a cornerstone of modern materials science and synthetic chemistry. This "spatiotemporal control" allows for the synthesis of complex polymer architectures, the modification of surfaces with high precision, and the development of advanced drug delivery systems. For Peroxide, bis(pentafluorobenzoyl), achieving such control would unlock its full potential as a radical initiator.

Current strategies for achieving temporal control in radical polymerization often rely on external stimuli, such as light or an applied voltage, to trigger the decomposition of the initiator. numberanalytics.com Photo-mediated controlled radical polymerizations, for example, allow for the polymerization to be switched "on" and "off" by controlling the light source. numberanalytics.comnih.gov While ideal temporal control would see the reaction cease completely in the "off" state, some systems exhibit continued, albeit slower, polymerization in the dark. numberanalytics.com

Spatial control, on the other hand, involves confining the radical generation to specific locations. This can be achieved by immobilizing the initiator on a surface or by using focused beams of light or heat to trigger decomposition in a defined area. The concept of limiting the accumulation of reactive species like hydrogen peroxide to their sites of production to maintain distinct signaling pathways in biological systems offers a bio-inspired model for achieving spatial control. nih.gov

For Peroxide, bis(pentafluorobenzoyl), future research in this domain could explore:

Photoinitiation Systems: Developing photoinitiator systems where Peroxide, bis(pentafluorobenzoyl) is a key component. The absorption properties of the pentafluorobenzoyl group could be exploited or modified to respond to specific wavelengths of light.

Surface-Initiated Polymerization: Grafting Peroxide, bis(pentafluorobenzoyl) or a precursor onto a surface to initiate the growth of polymer brushes. This technique is particularly useful for modifying the surface properties of materials. rsc.org

Stimuli-Responsive Formulations: Encapsulating the peroxide in stimuli-responsive materials (e.g., micelles, hydrogels) that release and activate it in response to a specific trigger, such as a change in pH or temperature.

The unique decomposition characteristics of fluorinated peroxides, which tend to directly form fluoroalkyl radicals, could offer advantages in these controlled polymerization techniques. researchgate.net

Sustainable and Environmentally Benign Synthetic Routes and Applications

The principles of green chemistry are increasingly influencing the design of chemical processes, with a focus on reducing waste, using renewable resources, and minimizing environmental impact. numberanalytics.comrsc.org The synthesis and application of Peroxide, bis(pentafluorobenzoyl) are not exempt from this trend.

The conventional synthesis of Peroxide, bis(pentafluorobenzoyl) involves the reaction of pentafluorobenzoyl chloride with alkaline hydrogen peroxide. acs.orgresearchgate.net While effective, this method may involve the use of hazardous reagents and generate waste. Future research could focus on developing more sustainable synthetic routes, such as:

Catalytic Oxidations: Employing catalytic systems that use greener oxidants, such as hydrogen peroxide or even molecular oxygen, to directly convert pentafluorobenzaldehyde (B1199891) or related precursors to the peroxide. numberanalytics.com

Electrochemical Synthesis: Utilizing electrochemical methods to synthesize the peroxide, which can offer a high degree of control and reduce the need for chemical oxidants. worktribe.com

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can improve safety, efficiency, and scalability compared to traditional batch methods. numberanalytics.com

In terms of applications, the unique properties of organofluorine compounds, such as high thermal stability and chemical resistance, make them valuable in a range of high-performance materials. rsc.orgsocietechimiquedefrance.fr However, concerns about the persistence of some fluorinated compounds in the environment necessitate a life-cycle approach to their design and use. researchgate.net Sustainable applications of Peroxide, bis(pentafluorobenzoyl) could include:

Synthesis of Recyclable Fluoropolymers: Using the peroxide as an initiator to create fluoropolymers that are designed for easier recycling or degradation.

Benign-by-Design Materials: Developing materials where the fluorine content and structure are optimized to provide the desired performance without leading to persistent environmental pollutants.

Applications in Green Solvents: Exploring the use of Peroxide, bis(pentafluorobenzoyl) in reactions carried out in environmentally friendly solvents, such as supercritical fluids or ionic liquids.

The long-term sustainability of organofluorine chemistry will depend on the development of such environmentally conscious approaches. rsc.orgsocietechimiquedefrance.fr

Data-Driven and Machine Learning Approaches for Peroxide Design and Prediction

The advent of data-driven science and machine learning is revolutionizing chemical research. These computational tools can accelerate the discovery of new molecules and materials by predicting their properties and optimizing reaction conditions. soton.ac.uk For Peroxide, bis(pentafluorobenzoyl), these approaches hold significant promise for overcoming experimental challenges and guiding future research.

Machine learning models, trained on existing data, can be used to predict a wide range of properties for peroxides, including their stability, decomposition kinetics, and reactivity. acs.org For instance, neural networks have been used to develop models that can predict the properties of hydrogen peroxide. These models can help in the design of new peroxides with tailored properties for specific applications.

In the context of Peroxide, bis(pentafluorobenzoyl), data-driven approaches could be applied to:

Predict Decomposition Behavior: Develop quantitative structure-property relationship (QSPR) models to predict how variations in the structure of fluorinated diaroyl peroxides affect their decomposition rates and pathways.

Optimize Catalytic Systems: Use machine learning algorithms to screen potential catalysts for the decomposition of Peroxide, bis(pentafluorobenzoyl) and to optimize reaction conditions for maximum efficiency and selectivity.

Design Novel Peroxides: Employ inverse design strategies, where machine learning models are used to design new peroxide structures with desired properties, such as specific decomposition temperatures or radical generation rates. rsc.orgsocietechimiquedefrance.fr

The integration of computational modeling with experimental work will be crucial for advancing our understanding of Peroxide, bis(pentafluorobenzoyl) and for unlocking its full potential in a range of applications.

Q & A

Basic: How is bis(pentafluorobenzoyl) peroxide synthesized, and what safety precautions are necessary during preparation?

Methodological Answer:

The synthesis involves a heterogeneous solvent system combining an aqueous metal peroxide solution (e.g., sodium or potassium peroxide) with a water-insoluble perfluoroacyl halide (e.g., pentafluorobenzoyl chloride) in solvents like ether or Freon. The reaction is typically conducted under controlled temperatures (<25°C) to minimize shock sensitivity . Safety protocols include:

- Using explosion-resistant equipment and grounding all apparatus to prevent static discharge.

- Storing the peroxide in dilute solutions or at sub-ambient temperatures to reduce decomposition risks .

- Labeling containers with dates of receipt, opening, and discard, along with peroxide test results .

Basic: What analytical techniques are used to quantify bis(pentafluorobenzoyl) peroxide and assess its purity?

Methodological Answer:

- HPLC with UV/Vis Detection : Adapted from benzoyl peroxide analysis, reverse-phase HPLC using C18 columns and acetonitrile/water mobile phases can separate and quantify the peroxide. Confirmation via mass spectrometry ensures specificity .

- Titration : Sodium methoxide titration (as used for enol content determination in 1,3-diketones) may assess active oxygen content, though validation against reference standards is critical .

Basic: What are the best practices for storing bis(pentafluorobenzoyl) peroxide to prevent degradation?

Methodological Answer:

- Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to slow peroxide decomposition .

- Conduct quarterly peroxide concentration tests using iodometric titration or test strips, with disposal mandated if concentrations exceed 100 ppm .

Advanced: How can researchers design experiments to study the thermal decomposition kinetics of bis(pentafluorobenzoyl) peroxide?

Methodological Answer:

- Use Differential Scanning Calorimetry (DSC) to determine onset temperatures and decomposition enthalpies.

- Perform isothermal stability studies in solvents like chloroform or fluorinated ethers, monitoring oxygen release via manometry or gas chromatography. Rate constants can be derived using Arrhenius plots .

Advanced: What strategies resolve contradictions in stability data under different solvent conditions?

Methodological Answer:

- Solvent Polarity Analysis : Compare decomposition rates in polar (e.g., methanol) vs. nonpolar (e.g., hexane) solvents. Polar solvents may stabilize intermediates, altering pathways .

- Cross-Validation : Replicate experiments using multiple analytical methods (e.g., HPLC, iodometric titration) to confirm solvent-specific degradation trends .

Advanced: How can computational models predict the reactivity and decomposition pathways of bis(pentafluorobenzoyl) peroxide?

Methodological Answer:

- DFT Calculations : Use density functional theory to simulate bond dissociation energies, focusing on O–O and C–O bonds. Compare with experimental DSC data to validate predictions .

- Molecular Dynamics (MD) : Model solvent interactions to identify stabilization effects or catalytic decomposition mechanisms .

Safety: How should peroxide-forming potential be tested and managed in laboratory settings?

Methodological Answer:

- Testing : Use commercial peroxide test strips calibrated for organic peroxides. For quantitative results, employ iodometric titration with starch indicator .

- Management : Segregate peroxide-forming chemicals in ventilated, fire-resistant cabinets. Establish a 6-month retesting schedule post-opening, with immediate disposal upon crystallization or discoloration .

Application: What considerations are needed when using bis(pentafluorobenzoyl) peroxide as an initiator in fluoropolymer synthesis?

Methodological Answer:

- Solvent Compatibility : Use fluorinated solvents (e.g., perfluorodecalin) to enhance solubility and initiation efficiency.

- Reaction Quenching : Terminate polymerization with radical scavengers (e.g., hydroquinone) to prevent uncontrolled chain propagation .

Decomposition: How can researchers analyze byproducts of bis(pentafluorobenzoyl) peroxide decomposition and assess their implications?

Methodological Answer:

- GC-MS Analysis : Identify volatile byproducts like pentafluorobenzoic acid or CO₂ using headspace sampling.

- NMR Spectroscopy : Track non-volatile residues (e.g., fluorinated oligomers) in deuterated solvents .

Safety: What personal protective equipment (PPE) is recommended for handling bis(pentafluorobenzoyl) peroxide?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.